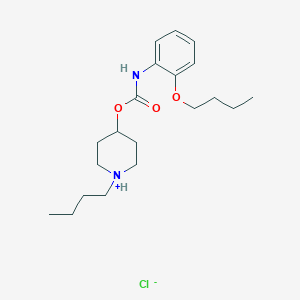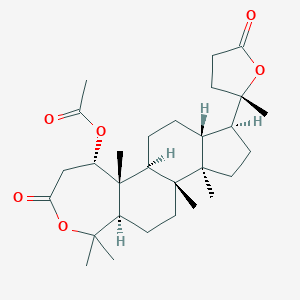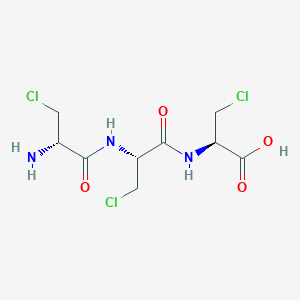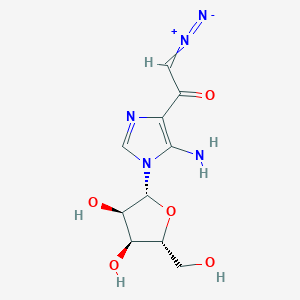![molecular formula Dy(NO3)3xH2O B216748 [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 105426-34-4](/img/structure/B216748.png)
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as AZT, is a nucleoside analogue that has been widely used in scientific research applications. The chemical structure of AZT resembles that of thymidine, which is a building block of DNA. AZT was initially developed as an antiviral drug to treat HIV, but its use has since been expanded to include a wide range of scientific research applications.
Mécanisme D'action
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate works by inhibiting the activity of reverse transcriptase, which is an enzyme that is essential for the replication of retroviruses such as HIV. Reverse transcriptase converts viral RNA into DNA, which is then integrated into the host cell's genome. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is incorporated into the growing DNA chain by reverse transcriptase, which terminates the chain and prevents further replication.
Biochemical and Physiological Effects:
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA replication and the induction of apoptosis in cancer cells. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments is its specificity for reverse transcriptase, which allows for the selective inhibition of retroviral replication. However, one limitation of using [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the use of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate in scientific research. One area of interest is the development of new antiviral drugs that are based on the structure of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. Another area of interest is the use of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate as a tool for studying DNA replication and repair, as well as for the development of new cancer therapies. Additionally, there is ongoing research into the immunomodulatory effects of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, which may have potential applications in the treatment of autoimmune diseases.
Méthodes De Synthèse
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for synthesizing [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is through the chemical modification of thymidine. Thymidine is first converted into a nucleoside triphosphate, which is then reacted with azide to produce [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate.
Applications De Recherche Scientifique
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of scientific research applications, including as a tool for studying DNA replication and repair, as well as for the development of new antiviral drugs. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of retroviruses such as HIV.
Propriétés
Numéro CAS |
105426-34-4 |
|---|---|
Nom du produit |
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Formule moléculaire |
Dy(NO3)3xH2O |
Poids moléculaire |
349.19 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-4-2-14(9(17)11-8(4)16)7-1-5(15)6(22-7)3-21-23(18,19)20/h2,5-7,15H,1,3H2,(H,11,16,17)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
Clé InChI |
XMBIJRNFVLFUSK-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
Synonymes |
5-azido-2'-deoxyuridine-5'-monophosphate 5-N3dUMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)

![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)


![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)